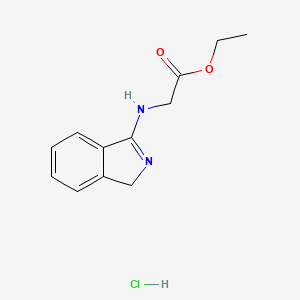
butyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate
Übersicht
Beschreibung
Butyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of quinoline and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of butyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been reported to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
Butyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using butyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate in lab experiments is its potential therapeutic applications. It has also been reported to exhibit low toxicity and good stability under different conditions. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the use of butyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate. One of the directions is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to optimize its therapeutic potential by understanding its mechanism of action and developing more potent derivatives. Additionally, its potential use in combination therapy with other drugs should be explored.
Conclusion:
In conclusion, butyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of enzymes involved in the inflammatory response and scavenge free radicals. There are several future directions for its use, including further investigation of its potential use in the treatment of neurodegenerative diseases and optimization of its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Butyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
butyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-3-8-20-13(17)9-11-14(18)10-6-4-5-7-12(10)16-15(11)19/h4-7H,2-3,8-9H2,1H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWCTIWISWJQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831679.png)
![3-(4-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ol](/img/structure/B3831687.png)
![N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}-4-nitrobenzamide](/img/structure/B3831701.png)

![N-[2-(acetylamino)-3-phenylacryloyl]tyrosine](/img/structure/B3831711.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)butanamide](/img/structure/B3831725.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide trifluoroacetate](/img/structure/B3831728.png)
![4-({4'-[(4-chlorophenyl)sulfonyl]-4-biphenylyl}sulfonyl)morpholine](/img/structure/B3831734.png)
![ethyl 6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3831739.png)
![2-{[3-(2-isobutyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B3831746.png)
![2-[(3-{2-[(4-nitrophenyl)sulfonyl]hydrazino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B3831754.png)
![4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)benzonitrile](/img/structure/B3831760.png)

